2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946234-70-4
VCID: VC11912593
InChI: InChI=1S/C24H21N5O4/c30-21(26-16-8-9-19-20(12-16)33-11-10-32-19)14-28-22(15-6-7-15)27-23-18(24(28)31)13-25-29(23)17-4-2-1-3-5-17/h1-5,8-9,12-13,15H,6-7,10-11,14H2,(H,26,30)
SMILES: C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.: 946234-70-4

Cat. No.: VC11912593

Molecular Formula: C24H21N5O4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide - 946234-70-4

Specification

CAS No. 946234-70-4
Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
IUPAC Name 2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C24H21N5O4/c30-21(26-16-8-9-19-20(12-16)33-11-10-32-19)14-28-22(15-6-7-15)27-23-18(24(28)31)13-25-29(23)17-4-2-1-3-5-17/h1-5,8-9,12-13,15H,6-7,10-11,14H2,(H,26,30)
Standard InChI Key NAXNNUSICYVLFM-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6
Canonical SMILES C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6

Introduction

The compound 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core with a cyclopropyl substituent and a benzodioxin moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features that may influence biological activity.

Structural Features

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system is known for its biological activity, often used in the design of drugs targeting various enzymes and receptors.

  • Cyclopropyl Substituent: Cyclopropyl groups are commonly used in drug design to enhance lipophilicity and stability.

  • Benzodioxin Moiety: This part of the molecule can contribute to its interaction with biological targets due to its aromatic nature.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the attachment of the benzodioxin moiety. On an industrial scale, optimized reaction conditions are utilized to maximize yield and purity, often involving catalysis and advanced purification techniques such as chromatography.

Biological Activity

Preliminary studies suggest that the unique structure of 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may allow it to interact with specific molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, potentially influencing cellular processes like signal transduction or gene expression.

Potential Applications

  • Medicinal Chemistry: The compound may be investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, or antiviral activities.

  • Pharmacology: Its unique structure makes it a valuable candidate for studying drug-target interactions and developing new pharmacological agents.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Ethoxy-4-(1-methyl-7-oxo)pyrazolo[4,3-d]pyrimidineContains a pyrazolopyrimidine core but lacks the cyclopropyl groupFocuses on different biological pathways
N-butyl-N-(2-fluorophenyl)acetamideSimilar acetamide structure but different substituentsDifferent pharmacological profile
2-{6-cyclopropyl-N-(2-fluorophenyl)acetamide}Shares cyclopropyl group but lacks the pyrazolo[3,4-d]pyrimidine coreMay exhibit different reactivity

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